molecular formula C16H15BrN4O2S B10906067 N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10906067
M. Wt: 407.3 g/mol
InChI Key: FJXPRMJWEWTECG-GIJQJNRQSA-N
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Description

N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound with a unique structure that combines a furan ring, a triazole ring, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy-furan intermediate.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves the condensation of the bromophenoxy-furan intermediate with the triazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties may be useful in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

The uniqueness of N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15BrN4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

(E)-1-[5-[(4-bromophenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H15BrN4O2S/c1-11-19-20-16(24-2)21(11)18-9-14-7-8-15(23-14)10-22-13-5-3-12(17)4-6-13/h3-9H,10H2,1-2H3/b18-9+

InChI Key

FJXPRMJWEWTECG-GIJQJNRQSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br)SC

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br)SC

Origin of Product

United States

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